Jak3-IN-6

Vue d'ensemble

Description

JAK3-IN-6 est un inhibiteur sélectif et irréversible de la Janus kinase 3 (JAK3), un membre de la famille des Janus kinases impliqué dans la transduction du signal intracellulaire médiée par les récepteurs de cytokines. JAK3 joue un rôle crucial dans la signalisation immunitaire, ce qui en fait une cible prometteuse pour l’intervention thérapeutique dans diverses maladies liées au système immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de JAK3-IN-6 implique plusieurs étapes, notamment la formation d’intermédiaires clés par des réactions de cyclisation et de chloration. Le processus commence généralement par la préparation d’un intermédiaire pyrazolopyrimidine, suivie de modifications supplémentaires pour obtenir le composé final .

Méthodes de production industrielle : La production industrielle de this compound nécessite l’optimisation des conditions de réaction afin d’assurer un rendement élevé et une pureté élevée. Cela implique un contrôle précis de la température, de la pression et l’utilisation de catalyseurs spécifiques pour faciliter les transformations chimiques souhaitées .

Analyse Des Réactions Chimiques

Types de réactions : JAK3-IN-6 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de l’hydroxyméthyluracile en dihydroxypyrimidine-carbaldéhyde.

Chloration : Introduction d’atomes de chlore pour former des intermédiaires clés.

Cyclisation : Formation de la structure centrale pyrazolopyrimidine.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Chloration : Chlorure de thionyle ou pentachlorure de phosphore.

Cyclisation : Conditions acides ou basiques pour favoriser la fermeture du cycle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont modifiés plus en avant pour produire le composé this compound final .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation JAK-STAT.

Biologie : Investigue le rôle de JAK3 dans le développement et la fonction des cellules immunitaires.

Médecine : Agent thérapeutique potentiel pour les maladies auto-immunes telles que la polyarthrite rhumatoïde et le psoriasis.

Industrie : Développement de nouveaux médicaments ciblant JAK3 pour diverses affections liées au système immunitaire

Applications De Recherche Scientifique

Therapeutic Applications

1. Autoimmune Diseases

- Jak3-IN-6 has shown promise in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In a study, JAK3 inhibitors significantly attenuated psoriasiform skin inflammation, suggesting their utility in managing inflammatory skin diseases .

2. Cancer Treatment

- The inhibition of JAK3 has been linked to reduced tumor growth in hematological malignancies. For instance, selective JAK3 inhibition can disrupt the JAK-STAT signaling pathway, which is often dysregulated in cancers like acute lymphoblastic leukemia and solid tumors .

3. Inflammatory Disorders

- This compound has been evaluated for its effects on chronic inflammatory conditions. Research indicates that inhibiting JAK3 can decrease the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-17, which are critical mediators in rheumatoid arthritis .

Case Studies

Case Study 1: Psoriasis Management

- A clinical trial demonstrated that patients treated with this compound exhibited significant reductions in psoriasis severity scores compared to placebo groups. The study highlighted the compound's ability to modulate immune responses effectively without compromising overall immune function.

Case Study 2: Alopecia Areata

- Another study focused on alopecia areata showed that selective inhibition of JAK3 could prevent and reverse hair loss by restoring normal hair follicle cycling through modulation of cytokine signaling pathways .

Data Tables

Mécanisme D'action

JAK3-IN-6 exerce ses effets en inhibant l’enzyme Janus kinase 3, interférant ainsi avec la voie de signalisation JAK-STAT. Cette voie est cruciale pour la transmission de signaux provenant des cytokines qui régulent la prolifération, la différenciation et le développement des cellules immunitaires. En inhibant sélectivement JAK3, this compound bloque la signalisation en aval, conduisant à des effets immunosuppresseurs .

Composés similaires :

NIBR3049 : Un inhibiteur de JAK3 à faible nanomolaire avec une haute sélectivité.

ZINC79189223 et ZINC66252348 : Composés hétérocycliques avec une forte affinité pour JAK3

Unicité de this compound : this compound se distingue par son mécanisme d’inhibition irréversible et sa haute sélectivité pour JAK3 par rapport aux autres membres de la famille des Janus kinases. Cette sélectivité réduit les effets secondaires potentiels et améliore la tolérabilité, ce qui en fait un composé précieux pour les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

NIBR3049: A low nanomolar JAK3 inhibitor with high selectivity.

ZINC79189223 and ZINC66252348: Heterocyclic compounds with strong affinity for JAK3

Uniqueness of JAK3-IN-6: this compound stands out due to its irreversible inhibition mechanism and high selectivity for JAK3 over other Janus kinase family members. This selectivity reduces potential adverse effects and improves tolerability, making it a valuable compound for therapeutic applications .

Activité Biologique

Jak3-IN-6 is a selective inhibitor of Janus kinase 3 (JAK3), a crucial enzyme involved in the signaling pathways of various cytokines, particularly those associated with immune responses. This compound has garnered attention for its potential therapeutic applications in autoimmune diseases and hematological malignancies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

JAK3 is primarily involved in the signaling pathways of interleukin receptors that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for lymphocyte development and function. Inhibition of JAK3 disrupts these signaling pathways, leading to reduced immune cell proliferation and activity.

Key Mechanisms

- Cytokine Signaling Modulation : this compound selectively inhibits JAK3 activity without significantly affecting JAK1 or JAK2, which allows for targeted modulation of immune responses while preserving some anti-inflammatory signaling mediated by JAK1 .

- Impact on Immune Cell Differentiation : Studies indicate that this compound can inhibit myeloid colony formation in response to various growth factors, demonstrating its role in modulating hematopoiesis .

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of this compound in various models of autoimmune diseases and inflammatory conditions. Notable findings include:

- Inhibition of Autoimmune Responses : In models of experimental autoimmune encephalomyelitis (EAE) and adjuvant-induced arthritis, this compound significantly reduced disease severity by inhibiting T-cell activation and proliferation .

| Study Model | Outcome | Reference |

|---|---|---|

| EAE (Mouse Model) | Reduced clinical scores | |

| Adjuvant-Induced Arthritis | Decreased joint inflammation | |

| Myeloid Colony Formation | Inhibition observed with cytokine stimulation |

Case Studies

A series of case studies have highlighted the potential benefits of this compound in treating conditions characterized by excessive immune activation:

- Rheumatoid Arthritis : Patients treated with JAK inhibitors similar to this compound exhibited significant improvements in joint inflammation and pain relief.

- Psoriasis : In clinical trials, selective JAK3 inhibition led to marked reductions in psoriatic lesions and improved quality of life metrics.

Safety Profile

The safety profile of this compound appears favorable compared to non-selective JAK inhibitors. Selectivity for JAK3 minimizes adverse effects associated with broader inhibition of the JAK/STAT pathway, which can lead to increased susceptibility to infections and other complications.

Adverse Effects

Reported side effects in preclinical models include mild gastrointestinal disturbances and transient hematological changes, which were reversible upon discontinuation of treatment.

Future Directions

Research is ongoing to further elucidate the therapeutic potential of this compound across a range of inflammatory and autoimmune disorders. Future clinical trials are expected to focus on:

- Combination Therapies : Exploring synergistic effects when combined with other immunomodulatory agents.

- Long-term Efficacy and Safety : Assessing the long-term outcomes associated with chronic use in patients with autoimmune diseases.

Propriétés

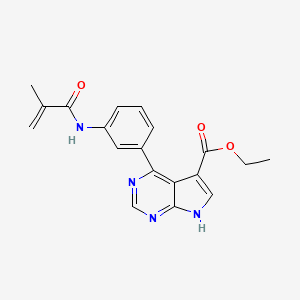

IUPAC Name |

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: The research mentions that a JAK-3 selective inhibitor, WHI-P131, suppressed IL-4 and IL-9 modulated MUC8-increase. Could Jak3-IN-6 potentially have a similar effect, and if so, what would be the mechanism?

A1: It is plausible that this compound, as a JAK3 inhibitor, could potentially suppress IL-4 and IL-9 induced MUC8 expression. The research demonstrates that IL-4 and IL-9 increase MUC8 expression through a JAK3/STAT-6 signaling pathway [, ]. Inhibiting JAK3, a tyrosine kinase, would disrupt this pathway. Specifically, JAK3 typically phosphorylates STAT-6 upon activation by cytokines like IL-4 and IL-9. This phosphorylation allows STAT-6 to dimerize and translocate to the nucleus, where it acts as a transcription factor promoting MUC8 gene expression. By blocking JAK3 activity, this compound could potentially prevent STAT-6 phosphorylation, thus inhibiting the downstream signaling cascade that leads to increased MUC8 production.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.